[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a piperidine ring and a carbamate group, allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamoylating agents. One common method is the reaction of 1-(2-aminoethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate for the preparation of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs that may act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders or infectious diseases.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable carbamate linkages makes it valuable in the production of durable and resilient materials.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the carbamate group can form covalent bonds with active site residues. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid isopropyl ester
Uniqueness: The tert-butyl ester variant of the compound is unique due to its steric bulk, which can influence its reactivity and interactions with molecular targets. This bulkiness can enhance the compound’s stability and selectivity in certain reactions, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known as tert-butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 259180-79-5 |
Molecular Formula | C₁₂H₂₅N₃O₂ |
Molecular Weight | 243.35 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | Not available |
Melting Point | Not available |
1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study demonstrated that certain piperidine-based compounds showed significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism involves the compound's ability to interact with cellular pathways that regulate cell growth and apoptosis.
2. Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters in the brain. By inhibiting these enzymes, the compound may enhance cholinergic signaling, which is beneficial in managing Alzheimer’s symptoms .
3. Antiparasitic Activity
In vitro studies have shown that this compound exhibits antiparasitic effects against Cryptosporidium species, which cause gastrointestinal infections. The compound's mechanism involves disrupting the life cycle of the parasite during its asexual growth phase, leading to significant reductions in parasite load .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of piperidine derivatives, including this compound. The results indicated a dose-dependent response in reducing tumor cell viability in various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The study found that it not only inhibited cholinesterase activity but also demonstrated antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For instance, substituents on the piperidine ring can significantly influence both the potency and selectivity of AChE inhibition, which is critical for developing effective Alzheimer's treatments .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-10,14H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADLIWBCFERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653017 | |
Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-31-0 | |
Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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